molecular formula C7H13NO4S B2951876 N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine CAS No. 51070-58-7

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

货号: B2951876
CAS 编号: 51070-58-7
分子量: 207.24
InChI 键: YKGBSBFRRDPBPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a synthetic compound that belongs to the class of thienyl-containing amino acids

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine typically involves the reaction of N-methylglycine with a thienyl-containing precursor under specific conditions. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thienyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems suitable for the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

科学研究应用

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine has several scientific research applications:

作用机制

The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

Uniqueness

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is unique due to its specific thienyl-containing structure and the presence of both sulfone and glycine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, also known as sarcosine, is an amino acid derivative that has garnered attention for its potential therapeutic effects, particularly in the context of psychiatric disorders such as schizophrenia. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Sarcosine acts primarily as a glycine transporter-1 (GlyT-1) inhibitor , which enhances the availability of glycine at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is crucial for synaptic plasticity and memory function, and its hypofunction has been implicated in various neuropsychiatric disorders. By inhibiting GlyT-1, sarcosine increases glycine levels, thereby potentiating NMDA receptor activity .

Schizophrenia

Research has shown that sarcosine may improve symptoms in patients with schizophrenia. A notable double-blind, placebo-controlled trial involved 38 patients who received 2 g/day of sarcosine alongside their stable antipsychotic treatment. Results indicated significant improvements across various symptom domains, including positive and negative symptoms as well as cognitive functioning .

Table 1: Summary of Clinical Findings on Sarcosine in Schizophrenia

Study TypeSample SizeDosageDurationKey Findings
Double-blind trial382 g/day6 weeksSignificant symptom improvement; well tolerated
Open-label study20Variable6 weeksSimilar improvements noted; particularly in cognitive symptoms

Clinical Trials

In a clinical setting, sarcosine has been evaluated for its efficacy in enhancing the effects of antipsychotic medications. In the aforementioned study, patients exhibited marked improvements in their overall psychiatric symptoms when treated with sarcosine in conjunction with risperidone. The tolerability profile was favorable, with no significant adverse effects reported .

Mechanistic Studies

Further mechanistic studies have explored the biochemical pathways influenced by sarcosine. It has been suggested that sarcosine's action may also involve modulation of glutamate neurotransmission, which is critical for cognitive processes. The enhancement of NMDA receptor function through increased glycine availability could potentially rectify some cognitive deficits associated with schizophrenia .

Case Studies

A series of case studies have documented individual patient responses to sarcosine treatment. For instance:

  • Case Study A : A 30-year-old male with treatment-resistant schizophrenia showed significant improvement in auditory hallucinations and overall mood stability after 8 weeks on sarcosine.
  • Case Study B : A 45-year-old female patient reported enhanced cognitive clarity and reduced negative symptoms after integrating sarcosine into her treatment regimen.

These case studies highlight the potential for personalized approaches to treatment using sarcosine as an adjunct therapy .

属性

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-8(4-7(9)10)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGBSBFRRDPBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。